Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate
Overview
Description
Methyl 3-(3,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activities
Mokale et al. (2010) synthesized derivatives of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid and evaluated their anti-inflammatory activities. These compounds exhibited significant anti-inflammatory effects in rat paw edema tests, highlighting their potential in anti-inflammatory applications (Mokale et al., 2010).
Antimicrobial and Antifungal Properties
Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives with notable antifungal and antibacterial activities. These compounds demonstrated promising antimicrobial selectivity and safety, emphasizing their potential as oral drug candidates for antimicrobial applications (Tiwari et al., 2018).
Synthesis and Chemical Reactions
Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, a class of compounds related to 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine derivatives. Their work provides insights into the chemical behavior and potential applications of these compounds in synthesis (Kappe & Roschger, 1989).
Anticancer Potential
Sharma et al. (2012) synthesized a series of tetrahydropyrimidine derivatives and evaluated them for antimicrobial and anticancer potential. Some derivatives showed promising activity against colon cancer cell lines, highlighting the anticancer potential of these compounds (Sharma et al., 2012).
QSAR Studies for Antibacterial Activity
Sawant and Bhatia (2008) conducted a study to synthesize tetrahydropyrimidines and evaluate their antibacterial activity. They established a quantitative structure-activity relationship (QSAR), revealing important insights into the design of compounds with improved antibacterial potential (Sawant & Bhatia, 2008).
Mechanism of Action
Mode of Action
The compound is synthesized through the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent . Its interaction with N-nucleophiles, amines, and hydrazines has been studied .
Result of Action
Properties
IUPAC Name |
methyl 3-(3,6-dimethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-7(4-5-8(13)15-3)9(14)12(2)10(16)11-6/h4-5H2,1-3H3,(H,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQZBFEWZQDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=S)N1)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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